Methyl 3-bromo-4-ethoxy-5-fluorobenzoate Methyl 3-bromo-4-ethoxy-5-fluorobenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13705792
InChI: InChI=1S/C10H10BrFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
SMILES: CCOC1=C(C=C(C=C1Br)C(=O)OC)F
Molecular Formula: C10H10BrFO3
Molecular Weight: 277.09 g/mol

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate

CAS No.:

Cat. No.: VC13705792

Molecular Formula: C10H10BrFO3

Molecular Weight: 277.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate -

Specification

Molecular Formula C10H10BrFO3
Molecular Weight 277.09 g/mol
IUPAC Name methyl 3-bromo-4-ethoxy-5-fluorobenzoate
Standard InChI InChI=1S/C10H10BrFO3/c1-3-15-9-7(11)4-6(5-8(9)12)10(13)14-2/h4-5H,3H2,1-2H3
Standard InChI Key VPTTZSLEHJZMLF-UHFFFAOYSA-N
SMILES CCOC1=C(C=C(C=C1Br)C(=O)OC)F
Canonical SMILES CCOC1=C(C=C(C=C1Br)C(=O)OC)F

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

Methyl 3-bromo-4-ethoxy-5-fluorobenzoate belongs to the class of substituted benzoate esters, with the molecular formula C₁₀H₁₀BrFO₃ and a molecular weight of 277.087 g/mol . The SMILES notation CCOc1c(F)cc(cc1Br)C(=O)OC delineates its structure: a benzene ring substituted with bromine (C-Br) at position 3, an ethoxy group (-OCH₂CH₃) at position 4, fluorine (-F) at position 5, and a methyl ester (-COOCH₃) at position 1 . The spatial arrangement of these groups imposes significant steric hindrance, influencing reactivity in nucleophilic aromatic substitution and metal-catalyzed coupling reactions.

Crystallographic and Spectroscopic Data

While single-crystal X-ray diffraction data for this specific compound remains unpublished, structural analogs such as methyl 3-bromo-4-chloro-5-fluorobenzoate (CAS 1160574-62-8) exhibit planar aromatic systems with bond lengths consistent with halogenated benzoates . Infrared (IR) spectroscopy of methyl 3-bromo-4-ethoxy-5-fluorobenzoate would likely show characteristic peaks for ester carbonyl (C=O) stretching at ~1,710 cm⁻¹, aromatic C-Br at ~550 cm⁻¹, and C-F at ~1,220 cm⁻¹ . Nuclear magnetic resonance (NMR) data (¹H and ¹³C) would resolve the ethoxy group’s methylene protons as a quartet (δ 1.3–1.5 ppm) and methoxy protons as a singlet (δ 3.8–3.9 ppm) .

Synthesis and Manufacturing

Conventional Esterification Routes

The most direct synthesis involves esterification of 3-bromo-4-ethoxy-5-fluorobenzoic acid with methanol under acidic or basic conditions. A method analogous to that described for methyl 2-bromo-4-fluorobenzoate (CAS 653-92-9) employs DBU (1,8-diazabicycloundec-7-ene) as a base and iodomethane as the methylating agent in acetonitrile . Reaction conditions typically involve stirring at room temperature for 48 hours, yielding the ester in >95% purity after chromatographic purification .

Table 1: Comparative Synthesis Methods for Halogenated Benzoates

CompoundMethodYield (%)Reference
Methyl 2-bromo-4-fluorobenzoateDBU/iodomethane in CH₃CN98
4-Bromo-2-cyano-5-fluorobenzoateCuCN-mediated halogen exchange85
Methyl 3-bromo-4-ethoxy-5-fluorobenzoateEsterification of acid with MeOH/H₂SO₄90*

*Theoretical yield based on analog synthesis .

Physicochemical and Pharmacokinetic Properties

Solubility and Partition Coefficients

Experimental data for methyl 3-bromo-4-ethoxy-5-fluorobenzoate is limited, but predictive models indicate a LogP (octanol-water partition coefficient) of ~3.24, suggesting moderate lipophilicity conducive to membrane permeability . Aqueous solubility is estimated at 0.0512 mg/mL (0.000192 M), classifying it as sparingly soluble in water but readily soluble in organic solvents like dichloromethane and ethyl acetate .

Metabolic Stability and Toxicity

In silico profiling using the SwissADME platform predicts high gastrointestinal absorption (55% bioavailability) and blood-brain barrier penetration, with potential CYP1A2 inhibition . Acute toxicity studies on structural analogs show LD₅₀ values >500 mg/kg in rodents, indicating low acute toxicity .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The bromo substituent at position 3 enables palladium-catalyzed couplings with boronic acids, facilitating access to biaryl structures. For example, reaction with phenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) would yield 3-aryl-4-ethoxy-5-fluorobenzoates, valuable in drug discovery .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine and ester groups activate the benzene ring toward nucleophilic displacement of bromine. Reactions with amines (e.g., piperazine) in DMF at 80°C produce aminobenzoate derivatives, intermediates in anticancer agent synthesis .

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